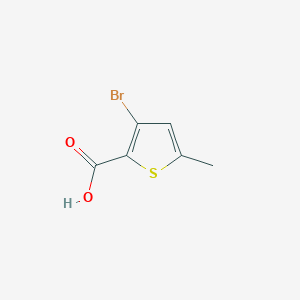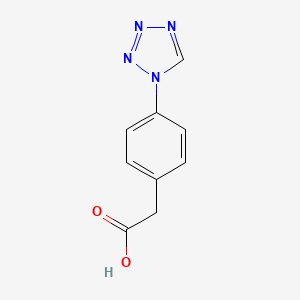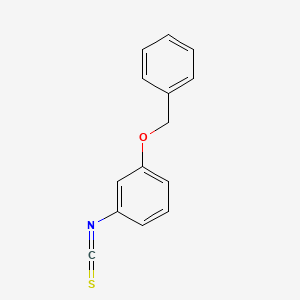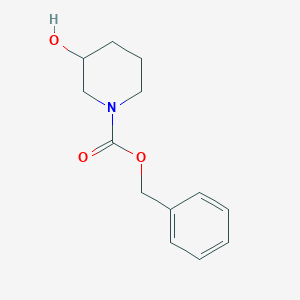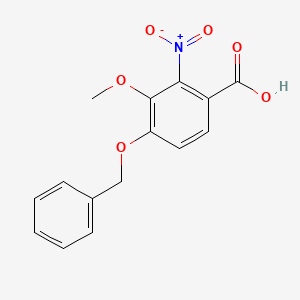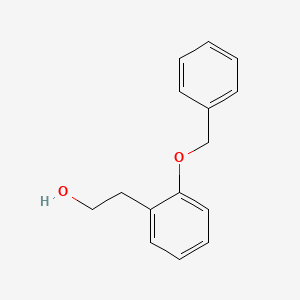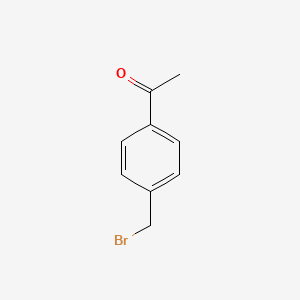
1-(4-(Bromomethyl)phenyl)ethanon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(4-(Bromomethyl)phenyl)ethanone often involves multi-step chemical processes. For example, a study detailed a general synthesis approach for similar compounds through condensation and cyclization reactions, highlighting the molecular diversity achievable through the use of different aldehydes (Liszkiewicz et al., 2006).
Molecular Structure Analysis
Molecular structure and vibrational frequencies of compounds closely related to 1-(4-(Bromomethyl)phenyl)ethanone have been extensively studied. For instance, research employing Gaussian09 software for optimization and analysis provided insight into the geometric parameters, stability through NBO analysis, and charge transfer within the molecule (Mary et al., 2015).
Chemical Reactions and Properties
1-(4-(Bromomethyl)phenyl)ethanone participates in various chemical reactions, reflecting its reactivity and potential utility in synthetic chemistry. Studies on similar compounds have explored their hydrogen bonding patterns, demonstrating significant intra- and intermolecular interactions that influence their reactivity and stabilization in different states (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of compounds akin to 1-(4-(Bromomethyl)phenyl)ethanone, such as solubility, melting point, and crystalline structure, have been the focus of several studies. For example, research on the crystalline structure of related compounds has provided valuable information on their stability, solubility, and potential applications in material science (González-Montiel et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding the potential applications of 1-(4-(Bromomethyl)phenyl)ethanone. Research on similar compounds has delved into their synthesis pathways, reactivity patterns, and the influence of different substituents on their overall chemical behavior (Dave et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthese von Antiviralen Mitteln
1-(4-(Bromomethyl)phenyl)ethanon spielt eine wichtige Rolle bei der Synthese von Dihydropyrimidin- und Thiopyrimidinderivaten, die vielversprechend als antivirale Mittel eingesetzt werden können . Diese Verbindungen werden auf ihre Wirksamkeit gegen eine Vielzahl von Virusinfektionen untersucht, mit dem Potenzial zur Entwicklung neuer antiviraler Medikamente.
Zwischenprodukt in der organischen Synthese
Diese Verbindung dient als wertvolles Zwischenprodukt in der organischen Synthese . Seine Reaktivität, insbesondere das Vorhandensein der Brommethylgruppe, ermöglicht nachfolgende Umwandlungen, die zu einer breiten Palette organischer Moleküle führen können und den Werkzeugkasten für synthetische Chemiker erweitern.
Pharmazeutische Forschung
Die Brommethylgruppe in this compound ist besonders nützlich in der pharmazeutischen Forschung zur Entwicklung neuer Medikamentenkandidaten . Sie kann als Baustein für den Aufbau komplexer Moleküle dienen, die therapeutische Vorteile haben könnten.
Safety and Hazards
This compound is classified under GHS07 and has a signal word of warning . Hazard statements include H302, H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
This compound is a synthetic organic molecule, and its specific biological targets may depend on the context of its use .
Mode of Action
As a brominated compound, it may potentially act as an alkylating agent, reacting with nucleophilic sites in biological molecules .
Result of Action
As a brominated compound, it may potentially cause alkylation and subsequent modifications of biological molecules .
Action Environment
The action, efficacy, and stability of 1-(4-(Bromomethyl)phenyl)ethanone can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the compound is recommended to be stored under inert gas at 2-8°C .
Eigenschaften
IUPAC Name |
1-[4-(bromomethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARITLZHGNEHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342686 | |
| Record name | 1-(4-(BROMOMETHYL)PHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51229-51-7 | |
| Record name | 1-(4-(BROMOMETHYL)PHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(bromomethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





